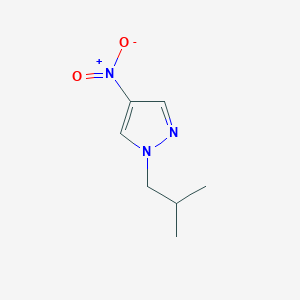

1-(Heptan-2-yl)-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

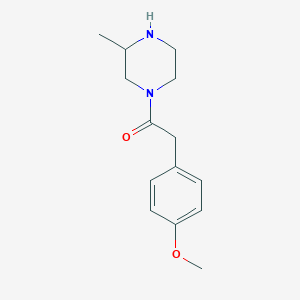

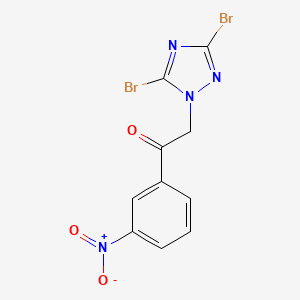

The molecular structure would be based on the pyrazole ring, with the heptan-2-yl group and the nitro group attached at the 1 and 4 positions, respectively. The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of pyrazoles, nitro compounds, and alkyl chains. For instance, the nitro group could be reduced to an amino group, or the alkyl chain could undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are crystalline solids at room temperature, and they are polar due to the presence of the nitrogen atoms in the ring .科学的研究の応用

Understanding Chemical Reactivity and Structure

Combined XRD and DFT Studies Pyrazole derivatives, including those similar to "1-(Heptan-2-yl)-4-nitro-1H-pyrazole", have been analyzed through X-ray diffraction (XRD) measurements and Density Functional Theory (DFT) calculations. These studies help understand the impact of intramolecular hydrogen bonding on the reactivity of such compounds, particularly in processes like reductive cyclization. Alternative synthesis conditions involving microwave irradiation were proposed to enhance the reactivity of pyrazole derivatives (Szlachcic et al., 2020).

Material Science and Energetic Materials

Synthesis of Energetic Salts Research into pyrazole derivatives has led to the design and synthesis of novel energetic compounds and salts. These compounds exhibit high thermal stability and low sensitivity, making them potential candidates for use in energetic materials. The synthesis process and the chemical structures of these compounds have been thoroughly characterized, demonstrating their potential applications in material science (Zheng et al., 2020).

Molecular Electronics and Magnetism

Novel Hetero-Tri-Spin Complexes A study on a nitronyl nitroxide biradical ligand and its application in constructing a 3d-4f CoII-LnIII system showcased the creation of novel hetero-tri-spin complexes. These complexes exhibit unique magnetic properties, such as slow magnetic relaxation, which could be useful in developing new magnetic materials or in molecular electronics (Xi et al., 2019).

Exploring Intermolecular Interactions

Hydrogen-Bonded Networks in Pyrazole Derivatives The study of hydrogen-bonded networks in pyrazole derivatives, including how molecules link into chains or sheets through hydrogen bonds, is crucial for understanding their crystal structures and potential applications in crystal engineering and drug design (Portilla et al., 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-heptan-2-yl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-10(7-11-12)13(14)15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENSBZQLNFAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)